![molecular formula C14H8Cl2F3NO B257295 N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide](/img/structure/B257295.png)
N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide, commonly known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCF is a white crystalline powder that has a molecular weight of 325.65 g/mol and a melting point of 183-184°C.
Wirkmechanismus
DCF exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, DCF reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
DCF has been shown to have various biochemical and physiological effects. In animal studies, DCF has been shown to reduce inflammation, pain, and fever. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In agriculture, DCF has been shown to have herbicidal properties and can selectively control weeds without harming crops.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high purity level. However, DCF also has some limitations. It is highly toxic and can pose a risk to researchers if not handled properly. It is also unstable in aqueous solutions and can decompose over time.
Zukünftige Richtungen
There are several future directions for the study of DCF. In medicine, further research is needed to explore the potential use of DCF in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, research is needed to develop more selective herbicides based on DCF. In material science, DCF can be used as a building block for the synthesis of various organic compounds with potential applications in electronics, energy, and materials science.
Conclusion
In conclusion, DCF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through various methods and has been extensively studied for its pharmacological effects, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to explore the full potential of DCF in various fields.
Synthesemethoden
DCF can be synthesized through various methods, including the reaction between 3,4-dichloroaniline and 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DCF as the final product with a yield of up to 90%. Other methods of synthesis include the reaction between 3,4-dichloroaniline and 2-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCF has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, DCF has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds. In material science, DCF has been used as a building block for the synthesis of various organic compounds.
Eigenschaften
Produktname |
N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide |
---|---|
Molekularformel |
C14H8Cl2F3NO |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-11-6-5-8(7-12(11)16)20-13(21)9-3-1-2-4-10(9)14(17,18)19/h1-7H,(H,20,21) |
InChI-Schlüssel |
HDQOHHFXSCDOPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.